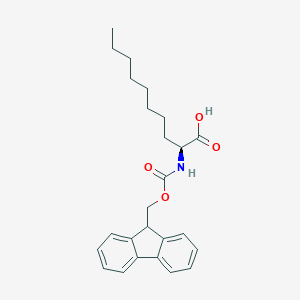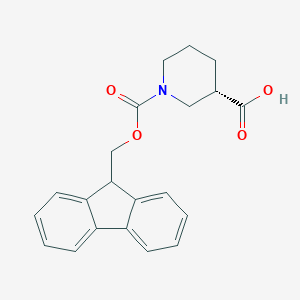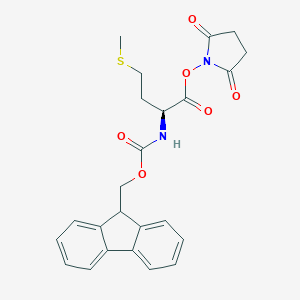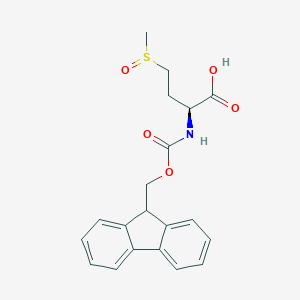
Fmoc-L-Glu-pNA
Übersicht
Beschreibung
Fmoc-L-Glu-pNA is a nonessential amino acid that plays a significant role in the mammalian central nervous system . It is also a neurotransmitter for cone photoreceptors in the human brain and is used as a treatment for patients who have liver disease accompanied by encephalopathy . It has a molecular weight of 489.48 .
Synthesis Analysis
This compound can be synthesized using a manual method at room temperature or automated microwave-assisted coupling of monomers on a peptide synthesizer . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
The IUPAC name for this compound is (4S)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(4-nitroanilino)-5-oxopentanoic acid . The molecule contains a total of 62 bonds, including 39 non-H bonds, 23 multiple bonds, 10 rotatable bonds, 5 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
This compound is a white to off-white powder with a melting point of 219-225°C . It should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen
Fluorescence Derivatization for Analyzing Peptides : Fmoc derivatives, including Fmoc-L-Glu-pNA, are used for fluorescence derivatization in high-performance liquid chromatography (HPLC) to analyze peptides. This method is particularly useful for quantifying peptides in complex biological samples, such as cerebrospinal fluid and tissue extracts, with sensitivity comparable to radioimmunoassay (Lewis, Morley, & Venn, 1993).
Synthesis of Peptide Nucleic Acids (PNAs) : Fmoc chemistry, which includes this compound, plays a crucial role in the synthesis of peptide nucleic acids. PNAs are analogs of DNA with a peptide backbone and are used in molecular biology and medical research for gene targeting and diagnostic purposes (Thomson et al., 1995).
Drug Delivery Systems : Fmoc-modified peptides, including those derived from this compound, are investigated for their potential in drug delivery systems. These peptides have shown promise in targeting specific sites in the body, such as bones, making them useful for delivering therapeutic agents (Sekido et al., 2001).
Environmental Monitoring : Fmoc derivatives are used for the rapid determination of certain compounds, like pesticides, in environmental water samples. This application is crucial for monitoring environmental pollution and ensuring water safety (Sancho et al., 1994).
Fabrication of Functional Materials : Fmoc-modified amino acids, including this compound, are used in the fabrication of functional materials. Their self-assembly properties are harnessed for applications in cell cultivation, drug delivery, and catalytic processes (Tao et al., 2016).
Study of Enzyme Substrate Recognition : Fmoc-modified peptides are used to study the substrate recognition mechanisms of enzymes like carboxypeptidase Y. This research is fundamental for understanding enzymatic processes at the molecular level (Nakase et al., 2001).
Wirkmechanismus
Target of Action
Fmoc-L-Glu-pNA is primarily used in the field of peptide synthesis . The primary target of this compound is the amine group of amino acids, where it acts as a protecting group .
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile and is typically removed using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
Its stability, solubility, and reactivity are crucial factors that influence its effectiveness in peptide synthesis .
Result of Action
The result of this compound’s action is the successful synthesis of peptides. By protecting the amine group during synthesis, this compound allows for the formation of peptide bonds without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .
Action Environment
The action of this compound is influenced by several environmental factors. The efficiency of the Fmoc group’s removal can be affected by the concentration and type of base used, with piperidine typically being the preferred choice . The reaction is also sensitive to the polarity and basicity of the solvent, with N,N-dimethylformamide (DMF) often used in SPPS . Temperature and reaction time can also impact the efficiency of the Fmoc group’s removal .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Fmoc-L-Glu-pNA plays a role in biochemical reactions as a chromogenic substrate . It interacts with enzymes that recognize its specific structure, leading to a color change that can be measured. This allows researchers to monitor the activity of these enzymes. The exact nature of these interactions depends on the specific enzyme involved and can involve various types of chemical bonds and intermolecular forces.
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for certain enzymes . By interacting with these enzymes, it can influence various cellular processes. For example, it may affect cell signaling pathways or gene expression by modulating the activity of enzymes involved in these processes. The specific effects can vary depending on the type of cell and the presence of other molecules.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with enzymes . It can bind to the active site of an enzyme, leading to a conformational change that can activate or inhibit the enzyme. This can result in changes in gene expression or other cellular processes. The exact mechanism of action depends on the specific enzyme and the cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . For example, it may degrade or become less effective over time, affecting its ability to interact with enzymes and influence cellular processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At low doses, it may have subtle effects on enzyme activity and cellular processes, while at high doses, it may cause more pronounced changes. High doses could also lead to toxic or adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the enzymes it interacts with . It can affect metabolic flux or metabolite levels by influencing the activity of these enzymes. The specific metabolic pathways it is involved in and the effects it has on these pathways can vary depending on the cellular context.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . It may interact with transporters or binding proteins that help move it to different parts of the cell. Its localization or accumulation within cells can also be influenced by these interactions.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . It may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. The specific localization can influence its ability to interact with enzymes and other biomolecules, affecting its role in cellular processes.
Eigenschaften
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-nitroanilino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O7/c30-24(31)14-13-23(25(32)27-16-9-11-17(12-10-16)29(34)35)28-26(33)36-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,27,32)(H,28,33)(H,30,31)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFZOZWSEAFFGO-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373218 | |
| Record name | Fmoc-L-Glu-pNA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185547-51-7 | |
| Record name | Fmoc-L-Glu-pNA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















